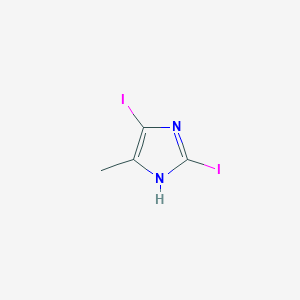

2,5-Diiodo-4-methyl-1H-imidazole

Vue d'ensemble

Description

2,5-Diiodo-4-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H4I2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is characterized by the presence of two iodine atoms at the 2 and 5 positions and a methyl group at the 4 position on the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-4-methyl-1H-imidazole typically involves the iodination of 4-methylimidazole. One common method is the reaction of 4-methylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atoms at positions 2 and 5 are susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups. Key reactions include:

Nucleophilic Displacement :

-

Reagents/Conditions : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–120°C) .

-

Products : Substituted imidazoles with modified electronic and steric properties. For example, reaction with sodium azide yields 2-azido derivatives, while thiols produce thioether-linked analogs .

Deiodination :

-

Reductive Deiodination : Sodium sulfite or Potassium hydrogen sulfite in aqueous or alcoholic solvents selectively removes iodine atoms .

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Sodium azide, DMF | 80°C, 12–24 hours | 2-Azido-4-methyl-1H-imidazole |

| Reductive Deiodination | Na₂SO₃, H₂O/MeOH | 0–120°C, 2–48 hours | 4-Methyl-1H-imidazole |

Oxidation and Reduction

The imidazole ring and iodine substituents participate in redox transformations:

Oxidation :

-

Reagents : Hydrogen peroxide or potassium permanganate oxidizes the methyl group or modifies the ring .

-

Example: Oxidation of the methyl group yields carboxylic acid derivatives.

-

Reduction :

-

Catalytic Hydrogenation : Palladium/charcoal under H₂ gas reduces iodine to hydrogen, producing deiodinated intermediates .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H₂O₂, Acetic acid | Reflux, 6–12 hours | 4-Carboxy-2,5-diiodo-1H-imidazole |

| Reduction | Pd/C, H₂ (1 atm) | RT, 4–8 hours | 4-Methyl-1H-imidazole (full deiodination) |

Coupling Reactions

The iodine atoms facilitate cross-coupling reactions for constructing complex molecules:

Suzuki-Miyaura Coupling :

-

Catalysts : Palladium(PPh₃)₄ or NiCl₂(dppe) with aryl/vinyl boronic acids .

-

Conditions : Aqueous/organic biphasic systems (THF/H₂O) at 60–100°C.

Buchwald-Hartwig Amination :

-

Reagents : Primary/secondary amines with Pd₂(dba)₃ and Xantphos ligand .

-

Example: Synthesis of 2-amino-4-methylimidazole derivatives.

-

| Coupling Type | Catalyst | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 2-Aryl-4-methyl-1H-imidazole |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | 2-Amino-4-methyl-1H-imidazole |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, requiring mild conditions for reactions .

-

Solvent Effects : Polar solvents (DMF, THF) enhance substitution rates, while protic solvents favor reductions .

This compound’s versatility in reactions underscores its value in medicinal and synthetic chemistry. Continued research focuses on optimizing catalytic systems and exploring novel derivatives for targeted applications.

Applications De Recherche Scientifique

Chemical Synthesis

2,5-Diiodo-4-methyl-1H-imidazole serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex heterocyclic compounds. Specifically, it participates in:

- Substitution Reactions : The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.

- Coupling Reactions : It can be involved in coupling reactions to synthesize larger molecular frameworks.

Biological Research

The compound is under investigation for its potential biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Research : There are ongoing investigations into its cytotoxic effects against various cancer cell lines. The unique structure may allow it to interact with specific targets within cancer cells, potentially leading to novel therapeutic agents .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being explored for drug development:

- Targeting Enzymes and Receptors : The compound's structure allows it to interact with specific enzymes or receptors, which may lead to the development of drugs targeting diseases such as cancer or infections.

- Preclinical Studies : Some derivatives of this compound are undergoing preclinical trials to evaluate their efficacy and safety profiles as potential therapeutic agents .

Material Science

The unique properties of this compound also extend to material science:

- Polymer Development : Its reactivity makes it suitable for synthesizing new polymers with desired properties for various applications.

- Dyes and Pigments : The compound's structural characteristics can be exploited in the development of dyes and pigments used in textiles and coatings.

Table 1: Summary of Applications

Case Study Example: Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant anticancer properties. In vitro studies have shown that these derivatives can induce apoptosis in various cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation. For instance, a derivative was found to inhibit the growth of breast cancer cells effectively by targeting specific kinases involved in tumor growth regulation .

Mécanisme D'action

The mechanism of action of 2,5-diiodo-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The iodine atoms and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 4,5-Diiodo-1-methyl-1H-imidazole

- 2,4-Diiodo-1-methyl-1H-imidazole

- 2,4,5-Triiodo-1-methylimidazole

Comparison: 2,5-Diiodo-4-methyl-1H-imidazole is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its reactivity and biological activity. Compared to other diiodo and triiodo imidazoles, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Activité Biologique

2,5-Diiodo-4-methyl-1H-imidazole is a heterocyclic organic compound characterized by its unique structure, which includes two iodine atoms at the 2 and 5 positions of the imidazole ring and a methyl group at the 4 position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections delve into its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Molecular Formula: C4H4I2N2

- Structural Features: The imidazole ring consists of five members with two nitrogen atoms, contributing to its reactivity and biological activity.

The specific arrangement of iodine and methyl groups is crucial as it influences the compound's interactions with biological targets.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds similar to this imidazole derivative can effectively inhibit the growth of various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Bacillus subtilis | Moderate inhibition |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented. For instance, compounds related to this compound have been studied for their ability to modulate pathways involved in cancer cell proliferation:

- Mechanism of Action: It is hypothesized that imidazole derivatives may inhibit fatty acid synthase, a key enzyme overexpressed in many cancer types. By targeting this enzyme, these compounds could suppress cancer cell growth while minimizing toxicity to normal cells .

In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives:

- Antimicrobial Evaluation:

- Anticancer Studies:

- Inflammatory Response Modulation:

While specific mechanisms for this compound are still under investigation, it is known that imidazoles can interact with various biological targets:

- Enzyme Inhibition: Compounds like this compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction: These compounds could also bind to specific receptors or proteins within cells, altering signaling pathways that lead to desired therapeutic outcomes.

Propriétés

IUPAC Name |

2,4-diiodo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBIXFAUPJOCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314080 | |

| Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149510-85-0 | |

| Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.